molecular formula C14H13N5O3S B2732063 1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1903247-89-1

1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2732063
CAS RN: 1903247-89-1
M. Wt: 331.35
InChI Key: OLVLJPPVDAFLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, due to its structural complexity involving oxadiazole and urea/thiourea moieties, finds application in various scientific research areas. The synthesis, biological evaluation, and exploration of the structure-activity relationship of compounds bearing oxadiazole and urea/thiourea groups have led to the identification of potential antimicrobial, anticancer, and enzyme inhibition activities.

  • Antimicrobial Activity : A series of urea/thiourea derivatives, including structures similar to the mentioned compound, have been synthesized and evaluated for antimicrobial activity against a range of microorganisms. Compounds in this category demonstrated broad-spectrum activity, indicating their potential as lead compounds in the development of new antimicrobial agents [Vipul M. Buha et al., 2012].

  • Anticancer Activity : The incorporation of 1,2,4-oxadiazole and urea moieties into compounds has shown promise in anticancer research. Studies have focused on the synthesis of novel compounds with the potential to act as anticancer agents by inducing apoptosis or inhibiting specific cancer cell growth [K. Redda et al., 2007; Han-Zhong Zhang et al., 2005].

  • Enzyme Inhibition : Urea derivatives, including those similar to the specified compound, have been explored for their potential as enzyme inhibitors. This research avenue holds promise for the development of novel therapeutic agents targeting specific enzymes implicated in various diseases [Muhammad Akram et al., 2018].

  • Molecular Docking Studies : Additionally, molecular docking studies of urea derivatives have provided insights into their potential mechanism of action at the molecular level, facilitating the design of more potent and selective inhibitors for various biological targets [S. Baykov et al., 2021].

properties

IUPAC Name

1-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c20-13-10(4-1-5-15-13)12-18-11(22-19-12)8-17-14(21)16-7-9-3-2-6-23-9/h1-6H,7-8H2,(H,15,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVLJPPVDAFLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(2-Oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.